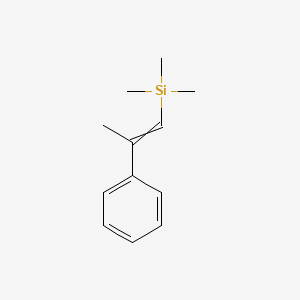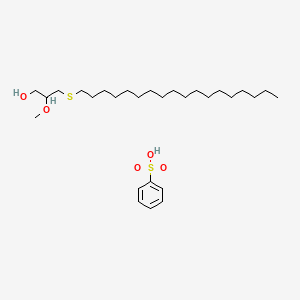![molecular formula C19H15NO5 B14404726 Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate CAS No. 87988-14-5](/img/structure/B14404726.png)
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Métodos De Preparación
The synthesis of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxepine and pyridine rings. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Aplicaciones Científicas De Investigación
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a scaffold for drug development, particularly in the design of molecules with antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications, including their potential as anticancer and antiviral agents.
Isoxazolo[5,4-b]pyridine derivatives: These compounds are known for their use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other heterocyclic compounds.
Propiedades
Número CAS |
87988-14-5 |
|---|---|
Fórmula molecular |
C19H15NO5 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-23-18(21)14-11-15-13(9-6-10-20-15)16(12-7-4-3-5-8-12)25-17(14)19(22)24-2/h3-11H,1-2H3 |
Clave InChI |
BOOOPJZLATZCFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC(=C2C=CC=NC2=C1)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
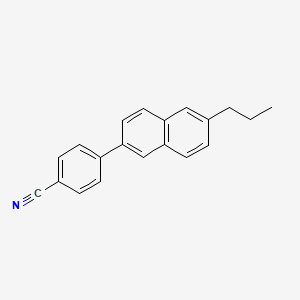
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
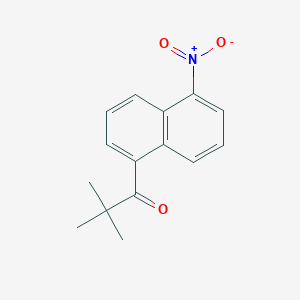
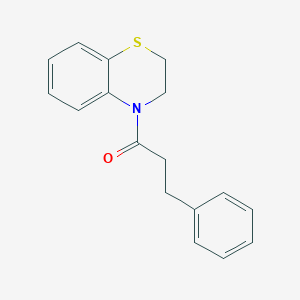


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
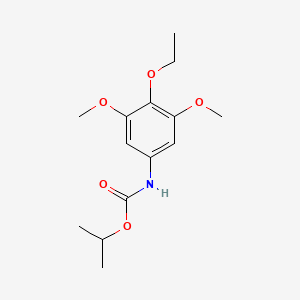
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
